2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide
Description
This compound is a pyrano-pyrazole derivative featuring a cyclopentyl substituent at the pyrazole nitrogen and a 2-chloro-4-fluorobenzamide moiety linked via a methylene group. The pyrano[4,3-c]pyrazole scaffold contributes to its rigid bicyclic structure, which may enhance binding affinity to biological targets. The cyclopentyl group likely modulates lipophilicity and steric bulk, while the halogenated benzamide (Cl and F substituents) could influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-chloro-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-16-9-12(21)5-6-14(16)19(25)22-10-17-15-11-26-8-7-18(15)24(23-17)13-3-1-2-4-13/h5-6,9,13H,1-4,7-8,10-11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPGAUWMJVNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to improve efficiency. Additionally, the use of automated synthesis platforms can streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Pyrano-Pyrazole Derivatives
- 3-Bromo-1H,4H,6H,7H-pyrano[4,3-c]pyrazole (): Replaces the cyclopentyl group with a bromine atom. This substitution increases molecular weight (243.11 g/mol) and alters reactivity, making it a precursor for cross-coupling reactions .
- {1H,4H,6H,7H-Pyrano[4,3-c]pyrazol-3-yl}methanol (): Features a hydroxymethyl group instead of the benzamide. The polar hydroxyl group enhances solubility but reduces membrane permeability .
Substituent Variations on the Pyrazole Ring
Benzamide Modifications
Halogenation Patterns
- 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (): Replaces the pyrano-pyrazole with a chloropyridine group. The dual chloro substituents increase electrophilicity, enhancing interactions with cysteine residues in enzymes .
- 4-Fluoro-N-(2-methylpyridin-4-yl)benzamide (): Lacks the pyrazole core but shares the fluorobenzamide motif. This simplification reduces synthetic complexity but may compromise target engagement .
Linker Modifications
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Biological Activity
2-chloro-N-({1-cyclopentyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-4-fluorobenzamide is a synthetic compound with potential pharmacological applications. Its biological activity is primarily associated with its interaction with various molecular targets, particularly in the context of G protein-coupled receptors (GPCRs) and other signaling pathways. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19ClF N3O2
- Molecular Weight : 351.81 g/mol
The compound's mechanism of action involves its ability to modulate GPCR signaling pathways. GPCRs play a crucial role in various physiological processes and are common targets for drug discovery. Research indicates that compounds similar to this compound can influence receptor activity by acting as agonists or antagonists.
Table 1: Comparison of GPCR Targets
| Target Receptor | Function | Interaction Type |
|---|---|---|
| β-Adrenoceptors | Lipolysis regulation | Agonist |
| Histamine Receptors | Gastric acid secretion | Antagonist |
| Dopamine Receptors | Neurotransmission | Agonist |
Biological Activity and Case Studies
Several studies have investigated the biological activity of related compounds with similar structures. These studies provide insights into the potential effects of this compound.
- Cholesterol Regulation : A study highlighted the cholesterol 24-hydroxylase activity of heterocyclic compounds related to this compound. The findings suggest that such compounds could play a role in cholesterol metabolism and cardiovascular health .
- Anticancer Activity : Research has shown that similar pyrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of GPCR pathways . This suggests a potential for therapeutic applications in oncology.
- Neuroprotective Effects : Compounds with structural similarities have been studied for their neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter release and receptor sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
